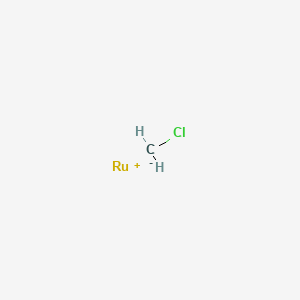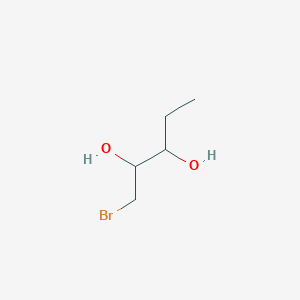![molecular formula C10H12O2 B14328970 7-(Oxomethylidene)bicyclo[3.3.1]nonan-3-one CAS No. 104716-38-3](/img/structure/B14328970.png)
7-(Oxomethylidene)bicyclo[3.3.1]nonan-3-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-(Oxomethylidene)bicyclo[3.3.1]nonan-3-one is a bicyclic compound characterized by a unique structure that includes a ketone group and an oxomethylidene moiety.
Preparation Methods
The synthesis of 7-(Oxomethylidene)bicyclo[3.3.1]nonan-3-one typically involves the following steps:
Synthetic Routes: One common method involves the reaction of bicyclo[3.3.1]nonane derivatives with appropriate reagents to introduce the oxomethylidene group.
Industrial Production Methods: Industrial production may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
7-(Oxomethylidene)bicyclo[3.3.1]nonan-3-one undergoes various chemical reactions, including:
Scientific Research Applications
7-(Oxomethylidene)bicyclo[3.3.1]nonan-3-one has several applications in scientific research:
Mechanism of Action
The mechanism of action of 7-(Oxomethylidene)bicyclo[3.3.1]nonan-3-one and its derivatives involves interactions with various molecular targets:
Comparison with Similar Compounds
7-(Oxomethylidene)bicyclo[3.3.1]nonan-3-one can be compared with other similar compounds:
Properties
CAS No. |
104716-38-3 |
|---|---|
Molecular Formula |
C10H12O2 |
Molecular Weight |
164.20 g/mol |
InChI |
InChI=1S/C10H12O2/c11-6-9-2-7-1-8(3-9)5-10(12)4-7/h7-8H,1-5H2 |
InChI Key |
ZKUGQXHARGEDBX-UHFFFAOYSA-N |
Canonical SMILES |
C1C2CC(=C=O)CC1CC(=O)C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-{[tert-Butyl(dimethyl)silyl]oxy}undec-2-en-4-one](/img/structure/B14328891.png)
![4-Methyl-2-methylidene-2,3,4,4a,5,6-hexahydrobenzo[f]quinoline](/img/structure/B14328893.png)

![[(5R,7R,9R,10S,11R,13S,17R)-11-hydroxy-17-[(2S,5R)-2-hydroxy-5-(2-methylpropyl)-2,5-dihydrofuran-3-yl]-4,4,8,10,13-pentamethyl-3-oxo-5,6,7,9,11,12,16,17-octahydrocyclopenta[a]phenanthren-7-yl] acetate](/img/structure/B14328908.png)
![[(Butylselanyl)ethynyl]benzene](/img/structure/B14328911.png)

![4-{[2-(4-Chlorophenoxy)ethyl]sulfanyl}phenol](/img/structure/B14328920.png)






silane](/img/structure/B14328963.png)
